Enhanced Acidity: Predicted pKa Reduction of Over 2 Log Units vs. 4-Nitrophenol
2-Fluoro-4-nitrophenol exhibits substantially enhanced acidity relative to the widely used non-fluorinated comparator 4-nitrophenol. This difference arises from the additive electron-withdrawing effects of the 2-fluoro and 4-nitro substituents, which stabilize the phenolate conjugate base more effectively than the single 4-nitro group alone [1]. The enhanced acidity directly influences the compound‘s reactivity in SNAr and etherification reactions, where phenolate generation is often rate-limiting.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 5.67 ± 0.22 (predicted) |
| Comparator Or Baseline | 4-Nitrophenol: pKa = 7.15 (experimental) [2] |
| Quantified Difference | ΔpKa ≈ 1.48 units; corresponds to approximately 30× greater acidity |
| Conditions | Predicted values (ACD/Labs or similar computational estimation) vs. experimental aqueous pKa at 25 °C |
Why This Matters
A 30-fold increase in acidity enables milder reaction conditions for phenolate-dependent transformations and expands the usable pH range for aqueous-phase syntheses.
- [1] Physics Forums. Which is More Acidic: 4-Nitrophenol or 2-Fluoro-4-Nitrophenol? Discussion on the additive effect of fluorine plus nitro group in enhancing acidity. View Source
- [2] PubChem. 4-Nitrophenol (Compound Summary). Experimental pKa: 7.15 at 25 °C. View Source
